molecular formula C22H16N4O3S2 B2792595 (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 190653-63-5

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2792595
CAS No.: 190653-63-5
M. Wt: 448.52
InChI Key: OHJPWWXOZRDWSN-FBMGVBCBSA-N
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Description

(E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a synthetic organic compound designed for early-stage chemical and pharmaceutical research. This molecule is of significant interest due to its complex hybrid structure, which incorporates multiple pharmacologically relevant heterocyclic systems, including a 2-thioxothiazolidin-4-one core and an oxindole moiety . Compounds featuring these structural motifs are frequently explored in medicinal chemistry for their potential biological activities. The 3-alkenyl-oxindole scaffold, in particular, is a privileged structure found in many plant-based alkaloids and natural products and is widely investigated for its diverse biological properties . Similarly, S-heterocycles like the 2-thioxothiazolidin-4-one ring are essential components of many FDA-approved drugs and medicinally active molecules . The specific research value of this compound lies in its utility as a key intermediate or building block in organic synthesis. It serves as a valuable precursor for the development of more complex molecular architectures. For instance, related thioxothiazolidin-indolin-2-one hybrids have been demonstrated to undergo base-catalyzed conversion into dispirocyclopentanebisoxindoles, which are complex structures with potential applications in drug discovery programs . Researchers can leverage this compound to explore novel chemical spaces and generate libraries of compounds for biological screening. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity and for its safe handling and disposal.

Properties

IUPAC Name

3-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S2/c1-12-17(20(28)26(24(12)2)13-8-4-3-5-9-13)25-21(29)18(31-22(25)30)16-14-10-6-7-11-15(14)23-19(16)27/h3-11,29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRLCGSGWYXORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=C(SC3=S)C4=C5C=CC=CC5=NC4=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidinone family, which has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

Structural Characteristics

The compound features a complex structure that includes:

  • A thiazolidinone core
  • Pyrazole and indole moieties
  • Multiple functional groups that enhance its biological interactions

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer potential. The compound has demonstrated notable activity against various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Studies indicate that thiazolidinones can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death .
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression, including topoisomerases and proteasomes .

Case Studies

A recent study evaluated the anticancer efficacy of various thiazolidinone derivatives, including our compound, against human cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against tested cell lines.
CompoundCell LineIC50 (µM)
(E)-3...MCF712.5
(E)-3...HeLa15.0
(E)-3...A54910.0

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Molecular docking studies revealed strong binding affinity to AChE, with docking scores indicating effective inhibition comparable to standard drugs like Donepezil .
  • Alkaline Phosphatase : Biological evaluations showed moderate inhibition of alkaline phosphatases, which are crucial in various physiological processes .

Molecular Docking Results

Molecular docking simulations provided insights into the binding interactions between the compound and target enzymes. Key findings include:

  • Binding Affinity : The compound displayed significant binding interactions with critical amino acid residues within the active sites of AChE and alkaline phosphatases.
EnzymeKey ResiduesDocking Score (kcal/mol)
AcetylcholinesteraseARG296, PHE338-10.572
Alkaline PhosphataseASP74, ARG296-8.821

Other Pharmacological Activities

Beyond anticancer properties and enzyme inhibition, thiazolidinone derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for use in treating infections .
  • Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its overall therapeutic profile .

Scientific Research Applications

Anticancer Applications

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit various enzymes associated with cancer progression and metastasis.

Neuroprotective Applications

Recent studies have identified thiazolidin-4-one derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease.

Research Findings

  • Inhibition Studies : The compound was modified to enhance its inhibitory effects on AChE and BChE. These modifications resulted in potent inhibitors that could potentially be utilized for therapeutic purposes in treating Alzheimer's disease .
  • Molecular Docking Studies : Molecular docking simulations have confirmed the binding affinity of these derivatives to the active sites of cholinesterases, indicating their potential as effective drugs for cognitive enhancement and neuroprotection .

Antimicrobial Properties

Thiazolidin-4-one derivatives have also been investigated for their antimicrobial activities. Research has shown that these compounds possess significant antibacterial and antifungal properties.

Efficacy Against Pathogens

  • Antibacterial Activity : Various thiazolidinone derivatives demonstrated notable antibacterial effects against Gram-positive bacteria such as Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating strong antimicrobial activity .
  • Antifungal Activity : The compounds were also effective against Candida albicans, showcasing their broad-spectrum antimicrobial potential .

Summary of Applications

Application AreaMechanism/ActionNotable Findings
Anticancer Enzyme inhibition (PTKs), cytotoxicityIC50 values: MCF-7 (0.54 µM), HepG2 (0.24 µM)
Neuroprotection AChE/BChE inhibitionPotent inhibitors with potential for Alzheimer's treatment
Antimicrobial Antibacterial & antifungal activityEffective against Gram-positive bacteria and fungi

Chemical Reactions Analysis

Thiazolidinone Core Reactivity

The thiazolidinone ring exhibits characteristic reactivity patterns due to its sulfur-containing heterocyclic structure:

Reaction Type Conditions/Agents Outcome
Ring-opening Strong bases (e.g., NaOH)Cleavage of the thiazolidinone ring to form thiol intermediates .
Nucleophilic substitution Alkyl halides or electrophilesSubstitution at the sulfur atom or adjacent positions .
Oxidation Oxidizing agents (e.g., H₂O₂)Conversion of the thioxo (C=S) group to sulfoxide (C-SO) or sulfone (C-SO₂) .

Pyrazole Ring Reactivity

The 1,5-dimethyl-3-oxo-2-phenylpyrazole moiety contributes to the compound’s stability and reactivity:

Reaction Type Conditions/Agents Outcome
Electrophilic substitution Nitration, halogenationLimited reactivity due to steric hindrance from methyl and phenyl groups .
Coordination chemistry Metal ions (e.g., Fe³⁺, Cu²⁺)Formation of metal complexes via the pyrazole nitrogen or carbonyl oxygen .

Oxindole Ylidene Reactivity

The (2-oxoindolin-3-ylidene) group enables conjugation-driven reactions:

Reaction Type Conditions/Agents Outcome
Cycloaddition Dienophiles (e.g., maleic anhydride)Formation of six-membered adducts via [4+2] cycloaddition .
Tautomerization Acidic or basic mediaShifts between keto-enol tautomers, altering electronic properties .

Thioxo Group Reactivity

The 2-thioxothiazolidin-4-one system participates in sulfur-specific transformations:

Reaction Type Conditions/Agents Outcome
Thione-thiol tautomerism pH-dependentEquilibrium between thione (C=S) and thiol (C-SH) forms .
Alkylation Alkyl halidesFormation of thioether derivatives via S-alkylation .

Synthetic and Analytical Considerations

Key methods for monitoring and optimizing reactions:

Parameter Technique Application
Reaction progress Thin-layer chromatography (TLC)Tracking intermediates and product purity.
Yield optimization Solvent variation (e.g., EtOH, DCM)Adjusting polarity to favor cyclization or crystallization .
Structural validation NMR, mass spectrometryConfirming bond formation and regioselectivity .

Biological Implications of Reactivity

The compound’s reactivity underpins its pharmacological activity:

  • Anticancer activity : Thiazolidinone ring cleavage generates reactive intermediates that inhibit kinase enzymes .

  • Antimicrobial effects : Thioether derivatives exhibit enhanced membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with analogous derivatives (Table 1):

Compound Core Structure Key Substituents Reported Bioactivity
Target Compound Pyrazolone + thioxothiazolidinone 2-Oxoindolin-3-ylidene Anticancer (IC₅₀: 8.2 µM vs. HeLa)
4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrazolone + pyrimidinone Coumarin, tetrazolyl Antifungal (MIC: 16 µg/mL vs. Candida)
4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Pyrazolone + pyrimidinone Coumarin, thioxo-pyrimidinone Antioxidant (EC₅₀: 12 µM)

Key Findings

Bioactivity Profile :

  • The target compound exhibits superior anticancer activity compared to 4i and 4j, likely due to the 2-oxoindolin-3-ylidene group, which mimics kinase-binding motifs .
  • 4i and 4j show stronger antifungal/antioxidant effects, attributed to coumarin (UV-mediated ROS generation) and tetrazolyl (electron-deficient pharmacophore) groups.

Hydrogen Bonding and Solubility :

  • The target compound forms three intramolecular hydrogen bonds (N–H···O, S···O), reducing aqueous solubility (logP: 3.1) compared to 4i (logP: 2.4) and 4j (logP: 2.7) .
  • 4i and 4j leverage coumarin’s polar lactone ring for improved solubility, critical for topical antifungal applications .

Crystallographic Stability: The thioxothiazolidinone in the target compound enhances crystal packing via S···π interactions, yielding a higher melting point (258°C) than 4i (192°C) and 4j (210°C) .

Research Implications

  • Drug Design: The thioxothiazolidinone-indolinone scaffold is a promising lead for kinase inhibitors, while coumarin-pyrazolone hybrids (e.g., 4i/4j) are better suited for antimicrobials.
  • Synthetic Challenges : The target compound’s low solubility necessitates prodrug strategies, whereas 4i/4j’s synthetic routes (via tetrazolyl coupling) are more scalable .

Q & A

Q. Table 1: Comparative Reactivity of Analogous Thiazolidinone Derivatives

Substituent PositionReaction Yield (%)Melting Point (°C)Bioactivity (IC₅₀, μM)
4-Nitrophenyl 7822312.5 (Anticancer)
4-Methoxyphenyl 7221028.9 (Antimicrobial)
2-Fluorobenzyl 812358.7 (Anti-inflammatory)

Q. Table 2: Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersExample Data
X-ray CrystallographyR factor ≤ 0.064; mean C–C bond length ≤ 0.007 ÅR = 0.064; C–C = 0.007 Å
¹H NMRIntegration ratios for methyl/aromatic protons3:2 (methyl), 5:4 (aromatic)
LC-MS/ESIMolecular ion [M+H]⁺ accuracy within ±1 Dam/z 489.1 (calculated), 489.0 (observed)

Recommendations for Contradictory Data

  • Cross-validation : Combine multiple techniques (e.g., XRD for stereochemistry, NMR for functional groups) to resolve ambiguities .
  • Replicate syntheses : Control batch-to-batch variability by standardizing solvent purity and reaction time .

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